2,3-Difluoro-6-iodobenzaldehyde
Description
Significance in Contemporary Organic Synthesis
2,3-Difluoro-6-iodobenzaldehyde is a trifunctionalized benzene (B151609) derivative, incorporating two fluorine atoms, an iodine atom, and an aldehyde group. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of highly substituted aromatic compounds. The presence of both electron-withdrawing fluorine atoms and a reactive aldehyde group on the same aromatic ring, coupled with a synthetically versatile iodine atom, allows for a range of chemical transformations. This positions the molecule as a key intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Strategic Importance of Polyhalogenated Benzaldehydes in Chemical Transformations
Polyhalogenated benzaldehydes are a class of organic compounds that have garnered significant attention from the synthetic community. The halogens act as "handles" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental tools for the construction of biaryl systems and other complex scaffolds. The aldehyde functionality, on the other hand, is a versatile precursor for a myriad of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and olefination reactions to form new carbon-carbon double bonds.
The strategic importance of a molecule like this compound lies in the orthogonal reactivity of its functional groups. The iodine atom, being the most labile halogen in many catalytic cycles, can be selectively targeted for cross-coupling reactions while the fluorine atoms and the aldehyde group remain intact. Subsequently, the aldehyde can be transformed, or one of the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr), a reaction that is facilitated by the electron-withdrawing nature of the adjacent aldehyde and the other fluorine atom. This stepwise and selective reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of intricate molecular structures.
Scope of Academic Inquiry into this compound
Academic interest in this compound and related polyhalogenated benzaldehydes is primarily focused on exploring their synthetic utility and understanding the factors that govern their reactivity. Research in this area often involves the development of new synthetic methodologies that exploit the unique electronic and steric properties of these molecules. For instance, studies on the regioselectivity of nucleophilic aromatic substitution on polyhalogenated aromatic rings provide valuable insights into the directing effects of various substituents.
While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its inclusion in the catalogs of major chemical suppliers and its structural similarity to other well-studied polyhalogenated aromatics suggest its use as a building block in proprietary drug discovery and materials science research. The reactivity of analogous compounds, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, has been the subject of computational and experimental studies to elucidate the regioselectivity of SNAr reactions. wuxibiology.com These studies highlight the complex interplay of electronic and steric factors in determining the outcome of such reactions, a field of inquiry that is directly relevant to the application of this compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 887586-24-5 |
| Molecular Formula | C₇H₃F₂IO |
| Molecular Weight | 268.00 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Properties
IUPAC Name |
2,3-difluoro-6-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURHZYVCAVPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303718 | |
| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887586-24-5 | |
| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-6-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Difluoro 6 Iodobenzaldehyde and Its Analogs
Regioselective Halogenation Strategies
Introducing halogen substituents at specific positions on the benzaldehyde (B42025) ring is a direct but challenging approach. The aldehyde group is an electron-withdrawing, meta-directing group for electrophilic aromatic substitution, yet it is also sensitive to oxidation, which complicates direct halogenation reactions, particularly iodination. google.com
Direct Iodination Approaches for Benzaldehyde Derivatives
The direct ortho-iodination of benzaldehydes is difficult due to the weak directing ability of the aldehyde group and its susceptibility to oxidation. google.com Traditional methods often involve multi-step sequences. google.com However, modern transition-metal-catalyzed approaches have been developed to overcome these limitations. One such method employs a palladium acetate (B1210297) catalyst with a transient directing group strategy. In this approach, an aniline (B41778) derivative condenses with the benzaldehyde in situ to form an imine, which then acts as a directing group for ortho-C-H activation and subsequent iodination using N-iodosuccinimide (NIS) as the iodine source. google.com This method allows for the selective introduction of iodine at the position ortho to the aldehyde group, even in the presence of other substituents. google.com
| Substrate | Ligand | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Aniline | 2-Iodobenzaldehyde | 82% |
| 4-Methoxybenzaldehyde | Aniline | 2-Iodo-4-methoxybenzaldehyde | 75% |
| 4-Chlorobenzaldehyde | Aniline | 4-Chloro-2-iodobenzaldehyde | 78% |
Another approach to direct iodination of aromatic rings involves using elemental iodine activated by a potent oxidizing agent like Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org This system is effective for iodinating benzene (B151609) derivatives bearing bulky alkyl groups, progressively introducing iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org
Introduction of Fluorine Substituents onto Aromatic Aldehyde Scaffolds
The introduction of fluorine onto an aromatic aldehyde scaffold can be achieved through C-H functionalization. Palladium-catalyzed ortho-fluorination of benzaldehydes has been accomplished using orthanilic acids as inexpensive and efficient transient directing groups. nsf.gov These directing groups form a reversible linkage with the aldehyde, facilitating a proximity-driven C-H palladation. The subsequent fluorination is achieved using an electrophilic fluorine source like 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts. nsf.gov The method is compatible with a range of benzaldehydes, including those with both electron-withdrawing and electron-donating groups. nsf.gov
| Substrate | Fluorinating Agent | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | F-TEDA-OTf | 4-Chloro-2-fluorobenzaldehyde | 72% |
| 4-(Trifluoromethyl)benzaldehyde | F-TEDA-OTf | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 65% |
| 3-Methoxybenzaldehyde | F-TEDA-OTf | 2-Fluoro-3-methoxybenzaldehyde | 75% |
Directed Ortho-Metalation (DoM) in Halogenated Benzaldehyde Synthesis
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic rings. The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a suitable electrophile. wikipedia.org
Strategic Use of Metalation Directing Groups (DMGs)
A directing metalation group is a functional group that coordinates to the organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Common DMGs include amides, carbamates, methoxy (B1213986) groups, and oxazolines. uwindsor.caorganic-chemistry.org The aldehyde group itself is generally a poor DMG; however, it can be transiently converted into a more effective one. For example, the in-situ formation of an imine by reacting the benzaldehyde with an aniline derivative can direct ortho-metalation. researchgate.net Similarly, aldehydes can be protected by reacting with an amide anion, which simultaneously creates an effective DMG for ortho-lithiation. harvard.edu
For the synthesis of highly substituted benzaldehydes, a common strategy involves protecting the aldehyde, often as a dioxolane. This allows a different substituent on the ring to act as the DMG. For instance, in the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, the starting material is protected as 2-(2,3,5,6-tetrafluoro-phenyl)- uwindsor.caresearchgate.netdioxolane. The lithiation is then directed by the fluorine atoms, followed by quenching with iodine. researchgate.net
| DMG Type | Example Group | Key Feature | Reference |
|---|---|---|---|
| Permanent | -OCONR₂ (O-Carbamate) | Strong Lewis basicity, directs lithiation efficiently. | nih.gov |
| Permanent | -OMe (Methoxy) | Moderate directing ability. | wikipedia.org |
| Transient | -CH=N-Ar (Imine) | Formed in situ from aldehyde and amine; avoids separate protection/deprotection steps. | researchgate.net |
| Protected Aldehyde | Dioxolane | Masks the aldehyde during lithiation, allowing other groups to direct the reaction. | researchgate.net |
Electrophilic Quenching with Formyl Equivalents
An alternative and highly effective application of DoM involves starting with a pre-halogenated arene, performing a metalation, and then introducing the aldehyde group by quenching the resulting aryllithium species with a formylating agent. A classic and widely used electrophile for this purpose is N,N-dimethylformamide (DMF). google.com
This strategy is exemplified by a reported synthesis of 2,3-difluorobenzaldehyde (B42452). The process begins with 1,2-difluorobenzene, which is lithiated at -65 °C using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). The organolithium base selectively removes the proton between the two fluorine atoms. The resulting aryllithium is then quenched by the addition of DMF to install the formyl group, yielding the desired 2,3-difluorobenzaldehyde after an acidic workup. google.com This approach could be adapted to synthesize the target molecule, 2,3-Difluoro-6-iodobenzaldehyde, by starting with 1,2-difluoro-3-iodobenzene.
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1. Lithiation | 1,2-Difluorobenzene, n-BuLi, THF, -65 °C | 2,3-Difluorophenyllithium |
| 2. Formylation | N,N-Dimethylformamide (DMF), -65 °C to -30 °C | Adduct of 2,3-difluorophenyllithium and DMF |
| 3. Hydrolysis | HCl (aq) | 2,3-Difluorobenzaldehyde |
Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoro-Substituted Benzaldehydes
Nucleophilic aromatic substitution (SNAr) is a key mechanism for synthesizing fluoro-substituted aromatic compounds. The reaction proceeds via a two-step addition-elimination pathway. core.ac.uk A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukwikipedia.org In the second step, a leaving group is expelled, restoring the aromaticity of the ring. core.ac.uk
The SNAr mechanism is highly favored on aromatic rings bearing strong electron-withdrawing groups, such as nitro or aldehyde groups, which stabilize the negative charge of the Meisenheimer complex. core.ac.ukwikipedia.org The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine. core.ac.ukwuxibiology.com
This principle is demonstrated in the reaction of 2,3,6-trifluoro-4-bromo-benzaldehyde with sodium methoxide. Despite the presence of a bromine atom, the reaction proceeds with high regioselectivity to displace the fluorine atom at the C2 position. Computational analysis shows that the LUMO (Lowest Unoccupied Molecular Orbital) is more accessible at C2 than at C6, and the activation energy for nucleophilic attack is lower at C2, accounting for the observed selectivity. wuxibiology.com This highlights the utility of SNAr in modifying polyhalogenated benzaldehydes, where a highly activating fluorine atom can be selectively replaced by another nucleophile. Conversely, SNAr can be used to introduce fluorine by treating an appropriately activated chloro- or nitro-substituted benzaldehyde with a fluoride (B91410) source. nih.govgoogle.com
Activation of Halogen Displacement in Polyfluoroarenes
Polyfluoroarenes are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine atoms renders the aromatic ring electron-deficient, thereby activating it for attack by nucleophiles. In these reactions, a fluorine atom is displaced by a nucleophile, a process that is fundamental in the functionalization of these compounds. The reactivity of halogens can be determined by displacement reactions, where a more reactive halogen can displace a less reactive one from a compound. harvard.edursc.org
This activation is a cornerstone for creating a variety of functionalized fluoroaromatics. The SNAr mechanism allows for the introduction of a wide range of functionalities, including alkoxy, amino, and thiol groups, by selecting the appropriate nucleophile. This method provides a metal-free pathway to monosubstituted aromatic compounds. chemicalbook.com
Sequential SNAr Reactions for Differential Functionalization
The presence of multiple fluorine atoms on an aromatic ring opens the possibility for sequential SNAr reactions, enabling differential functionalization. The substitution of the first fluorine atom can modulate the electronic properties of the ring, influencing the regioselectivity and rate of subsequent substitutions. This allows for the controlled, stepwise introduction of different nucleophiles to build highly functionalized molecules. chemicalbook.com
For example, after an initial SNAr reaction on a polyfluoroarene, the resulting product can be subjected to a second SNAr reaction with a different nucleophile. This sequential approach is a powerful strategy for synthesizing complex aromatic structures with precisely defined substitution patterns. chemicalbook.com
Advanced Synthetic Techniques
Modern synthetic chemistry continuously seeks methods to improve efficiency, safety, and sustainability. The synthesis of halogenated aromatics has benefited significantly from these advancements, particularly through the adoption of continuous flow technologies and green chemistry principles.
Continuous Flow Synthesis Methods for Enhanced Efficiency
Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of halogenated aromatic compounds. bldpharm.com These systems provide superior control over reaction parameters such as temperature and mixing, which is crucial for fast and highly exothermic reactions like halogenations and lithiations. bldpharm.comresearchgate.net The enhanced heat and mass transfer in microreactors or flow reactors can lead to improved selectivity and higher yields. researchgate.net
Furthermore, continuous flow methods enhance process safety. rsc.org The generation and immediate consumption of hazardous intermediates, such as organolithium reagents, minimize the risks associated with their accumulation in large quantities. bldpharm.com This technology is particularly well-suited for reactions involving toxic and corrosive reagents like elemental halogens or hydrogen halides, as it allows for precise dosing and in-line quenching. rsc.org The safe handling of highly reactive intermediates is a significant benefit, making previously challenging syntheses more manageable on a larger scale.
Reactivity and Transformations of 2,3 Difluoro 6 Iodobenzaldehyde
Cross-Coupling Reactions Leveraging the Aryl Iodide Moiety
Copper-Mediated Cross-Couplings
The carbon-iodine bond in 2,3-Difluoro-6-iodobenzaldehyde is the most labile site for cross-coupling reactions. Copper-mediated methodologies are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. These reactions typically proceed under milder conditions than their palladium-catalyzed counterparts and offer a complementary approach for constructing complex molecular architectures.
Detailed research findings indicate that copper-catalyzed cross-coupling reactions of aryl iodides are well-established. nih.gov For instance, the Ullmann condensation, a classic copper-mediated reaction, can be used to couple aryl iodides with a variety of nucleophiles, including alcohols, amines, and thiols. In the context of this compound, the iodine atom can be readily displaced by various coupling partners. The presence of the electron-withdrawing fluorine and aldehyde groups can influence the reactivity of the aryl iodide, potentially facilitating the coupling process.
Copper-catalyzed difluoroalkylation reactions have also been developed, showcasing the utility of copper in forming C-CF2 bonds. mdpi.com While these specific examples may not directly involve this compound, they establish the principle of copper-mediated transformations involving fluorinated synthons. mdpi.com For example, the coupling of aryl iodides with α-silyldifluoroamides can be achieved using a copper catalyst, yielding α,α-difluoro-α-aryl amides. escholarship.org This highlights the potential for similar transformations at the C-I bond of the title compound.
| Coupling Partner | Product Type | Potential Reaction |
| Alcohols (ROH) | Aryl ethers | Ullmann Condensation |
| Amines (R₂NH) | Aryl amines | Ullmann Condensation |
| Thiols (RSH) | Aryl thioethers | Ullmann Condensation |
| α-Silyldifluoroamides | Aryldifluoroamides | Copper-Catalyzed Cross-Coupling |
Aldehyde Group Reactivity and Derivatization
The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to be readily converted into other functional groups.
The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and enolates, can participate in these additions.
Condensation reactions, which involve nucleophilic addition followed by dehydration, are also characteristic of aldehydes. For example, reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can lead to the formation of enamines. The aldehyde can also participate in classic condensation reactions like the Wittig reaction to form alkenes, or the aldol (B89426) condensation if an enolizable partner is present.
| Reagent Type | Initial Product | Reaction Class |
| Grignard Reagent (RMgX) | Secondary Alcohol | Nucleophilic Addition |
| Organolithium (RLi) | Secondary Alcohol | Nucleophilic Addition |
| Sodium Cyanide (NaCN) | Cyanohydrin | Nucleophilic Addition |
| Primary Amine (RNH₂) | Imine | Condensation |
| Wittig Reagent (Ph₃P=CHR) | Alkene | Wittig Reaction |
The aldehyde group can be selectively transformed into either an alcohol or a carboxylic acid through reduction or oxidation, respectively.
The reduction of the aldehyde to a primary alcohol, (2,3-Difluoro-6-iodophenyl)methanol, can be accomplished using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation as it is selective for aldehydes and ketones and will not typically affect the aryl halide or the fluorine substituents under standard conditions.
Conversely, oxidation of the aldehyde group furnishes the corresponding carboxylic acid, 2,3-Difluoro-6-iodobenzoic acid. A range of oxidizing agents can be employed for this purpose. An efficient method for the oxidation of electron-rich aromatic aldehydes involves the use of basic hydrogen peroxide. researchgate.net Other common reagents include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid), although care must be taken to select conditions that are compatible with the other functional groups present in the molecule. For instance, selenium-catalyzed oxidation with hydrogen peroxide offers an eco-friendly alternative. mdpi.com
| Transformation | Product | Typical Reagent(s) |
| Reduction | (2,3-Difluoro-6-iodophenyl)methanol | Sodium Borohydride (NaBH₄) |
| Oxidation | 2,3-Difluoro-6-iodobenzoic acid | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Core
The presence of multiple electron-withdrawing groups (two fluorine atoms and an aldehyde) makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes the negative charge of the Meisenheimer complex. stackexchange.comchemistrysteps.com This stabilization lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction. stackexchange.com The presence of the aldehyde group, another strong electron-withdrawing group, further enhances the electrophilicity of the aromatic ring and stabilizes the anionic intermediate, making the fluorine atoms susceptible to displacement by strong nucleophiles like alkoxides, thiolates, and amines. masterorganicchemistry.com
The regioselectivity of SNAr reactions on poly-substituted aromatic rings is dictated by the positions of the activating groups relative to the potential leaving groups. For a nucleophilic aromatic substitution to occur readily, a strong electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.com This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex onto the electron-withdrawing group through resonance.
In this compound, the powerful activating aldehyde group is ortho to the fluorine at the C2 position and meta to the fluorine at the C3 position. Therefore, the fluorine at the C2 position is significantly more activated towards nucleophilic displacement. A nucleophile attacking the C2 position will generate a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atom of the aldehyde group, providing substantial stabilization. Attack at the C3 position does not allow for such resonance stabilization involving the aldehyde group, making this pathway less favorable. The iodine at C6 is also ortho to the aldehyde, but halogens other than fluorine are generally less effective leaving groups in SNAr unless specific catalytic conditions are used. Thus, nucleophilic attack is most likely to occur at the C2 position, leading to the selective substitution of the C2-fluorine atom.
| Position of Attack | Activating Group(s) (Ortho/Para) | Predicted Reactivity |
| C2-F | Aldehyde (ortho) | Highly Favored |
| C3-F | Iodine (ortho) | Less Favored |
| C6-I | Fluorine (ortho) | Less Favored (in SNAr) |
Ortho-Metalation and Subsequent Functionalization of Aldehyde Derivatives
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.orguwindsor.ca
For benzaldehyde (B42025) derivatives, the aldehyde group itself is generally incompatible with the strong bases used for DoM, as it is susceptible to nucleophilic attack. chem-station.com A common strategy to overcome this is the in situ protection of the aldehyde, for instance, by reaction with a chelating diamine to form an α-amino alkoxide intermediate. This protected form acts as a potent DMG, directing lithiation to the adjacent ortho position. chem-station.com
In the case of this compound, the situation is complex due to the presence of multiple potential directing and reactive sites. The primary competition for ortho-lithiation would be between the position C-H ortho to the protected aldehyde (C-5) and the potential for halogen-metal exchange at the C-I bond. The fluorine atoms exert a strong acidifying inductive effect on adjacent protons, but are weaker DMGs than protected aldehydes. The C-I bond is susceptible to lithium-halogen exchange, which is often faster than deprotonation, especially at the ortho position to the iodine.
While specific studies on the ortho-metalation of this compound are not prevalent, the outcomes can be inferred from related systems. The regioselectivity of the metalation is a delicate balance of directing group strength, steric hindrance, and reaction conditions.
Table 1: Examples of Ortho-Metalation and Functionalization of Related Aromatic Aldehydes
| Starting Material | Base/Conditions | Electrophile | Product | Observations | Ref. |
| Anisole | n-BuLi, TMEDA | Various | 2-Substituted Anisole | Classic example of DoM directed by a methoxy (B1213986) group. | wikipedia.org |
| Benzaldehyde | s-BuLi, Li-diamine | Me₃SiCl | 2-(Trimethylsilyl)benzaldehyde | In situ protection of aldehyde enables ortho-lithiation. | chem-station.com |
| Iodopyridines | LDA, THF, -75 °C | Various | Functionalized Iodopyridines | Demonstrates ortho-lithiation is possible in the presence of iodine. | acs.org |
| Pentafluorosulfanyl arenes | LiTMP, -60 °C | R₃SiCl | ortho-Silylated products | Successful ortho-lithiation despite a strongly electron-withdrawing group. | rsc.org |
This table presents illustrative examples of ortho-metalation on related aromatic systems to infer the potential reactivity of this compound derivatives.
Rearrangement Reactions and Aryne Chemistry Derived from Halogenated Benzaldehydes
Halogenated aromatic compounds are common precursors for the generation of arynes, which are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. wikipedia.org These species are not isolated but are generated in situ and trapped with various reagents. The generation of the 3,4-difluorobenzyne from this compound would typically proceed via treatment with an organolithium reagent. This would initiate a lithium-iodine exchange, followed by the spontaneous elimination of lithium fluoride (B91410) to form the strained aryne intermediate.
Once formed, the 3,4-difluorobenzyne intermediate is a powerful electrophile and dienophile, readily undergoing a variety of transformations: nih.gov
Nucleophilic Addition: Nucleophiles can add to the aryne, followed by protonation, leading to 1,2-disubstituted products. The regioselectivity of addition to unsymmetrical arynes like 3,4-difluorobenzyne is dictated by the electronic effects of the fluorine substituents.
Pericyclic Reactions: Arynes can act as dienophiles in [4+2] cycloadditions (Diels-Alder reactions) or as partners in [2+2] cycloadditions with alkenes. wikipedia.org
Rearrangement Reactions: In specific cases, such as the Truce-Smiles rearrangement, an initial nucleophilic addition to the aryne is followed by an intramolecular aromatic nucleophilic substitution. nih.gov
The aldehyde functionality would need to be compatible with the conditions for aryne generation and trapping, or be introduced after the aryne-based transformation.
Table 2: Illustrative Reactions of Aryne Intermediates
| Aryne Precursor | Trapping Agent | Reaction Type | Product Type | Observations | Ref. |
| 2-(Trimethylsilyl)phenyl triflate | Furan | [4+2] Cycloaddition | Dihydronaphthofuran derivative | A mild and common method for benzyne (B1209423) generation. | manchester.ac.uk |
| 1-Bromo-2-fluorobenzene | Mg | Dimerization | Biphenylene | Dimerization occurs in the absence of a suitable trapping agent. | wikipedia.org |
| 3-Methoxybenzyne precursor | Imidazole | Nucleophilic Addition | 3-Methoxy-N-phenylimidazole | Demonstrates chemoselective reaction with a nucleophile. | nih.gov |
| Anthranilic acid | Isoamyl nitrite | Nucleophilic Addition | Various 1,2-disubstituted benzenes | Classical generation method via a benzenediazonium-2-carboxylate zwitterion. | wikipedia.org |
This table shows representative reactions of arynes, illustrating the potential transformations of the aryne derived from this compound.
Radical and Photoredox Chemistry Involving Aryl Iodides
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides excellent precursors for aryl radicals under mild conditions. acs.org Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a particularly powerful method for this transformation. sigmaaldrich.combeilstein-journals.org
In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent reductant. This excited catalyst can then transfer an electron to the aryl iodide (like this compound), causing the reductive cleavage of the C-I bond to generate an aryl radical and an iodide anion. nih.govresearchgate.net This highly reactive aryl radical can then engage in a multitude of synthetic transformations, including:
Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a donor to achieve hydrodehalogenation.
Addition to π-systems: Addition to alkenes or alkynes to form new C-C bonds, often as part of a cascade or cyclization reaction.
Cross-Coupling Reactions: Interception by a metal catalyst or another radical species to form cross-coupled products.
The presence of the fluorine atoms and the aldehyde group on the radical derived from this compound would influence its reactivity and the stability of subsequent intermediates.
Table 3: Examples of Photoredox-Mediated Reactions of Aryl Halides
| Aryl Halide | Reaction Partner | Photocatalyst/Conditions | Product Type | Key Transformation | Ref. |
| 4-Iodoanisole | Hantzsch Ester | Ir(ppy)₃, Blue LED | Anisole | Hydrodehalogenation | rsc.org |
| Aryl Iodides | Alkenes | Ru(bpy)₃²⁺, Amine | Alkylated arenes | Atom Transfer Radical Addition (ATRA) | nih.gov |
| N-Aryl-acrylamide | - | Ir-based catalyst, Blue LED | Oxindole | Intramolecular Radical Cyclization | rsc.org |
| Bromo-N-phenyl-acrylamide | N,N-Dimethylaniline | Eosin Y, Green Light | 3,3-Disubstituted Oxindoles | Reductive Radical-Polar Annulation | nih.gov |
This table provides examples of reactions proceeding via aryl radicals generated using photoredox catalysis, which are applicable to aryl iodides like this compound.
Annulation Reactions for Carbocyclic and Heterocyclic Scaffolds
Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are fundamental to the synthesis of polycyclic systems. This compound is an excellent substrate for such reactions, offering multiple handles for ring construction.
Reactions involving the Aldehyde: The aldehyde group can participate in condensations (e.g., Knoevenagel, Wittig, aldol) with appropriately functionalized reaction partners. The resulting product, often an α,β-unsaturated system, can then undergo an intramolecular cyclization to form a new ring.
Reactions involving the Iodide: The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions.
Heck Reaction: Coupling with an alkene can be followed by an intramolecular cyclization onto the aromatic ring or a substituent.
Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl moiety. This group is extremely versatile and can undergo subsequent cyclization to form a variety of heterocycles (e.g., indoles, quinolines) or carbocycles. nih.gov
Suzuki/Stille Coupling: Introduction of aryl or vinyl groups can set the stage for subsequent intramolecular C-H activation or other cyclization strategies.
A powerful approach involves a cascade sequence where both the aldehyde and the iodide participate. For example, a Sonogashira coupling could be followed by an intramolecular reaction involving the aldehyde, leading to complex fused heterocyclic systems in a single pot. The fluorine atoms can serve to modulate the reactivity and influence the regiochemical outcome of these cyclizations.
Table 4: Annulation Strategies for Constructing Fused Ring Systems
| Reaction Type | Key Reagents | Intermediate | Final Scaffold | General Application | Ref. |
| Friedländer Annulation | 2-Aminobenzaldehyde, Ketone | - | Quinolines | Synthesis of substituted quinolines. | nih.gov |
| Larock Indole (B1671886) Synthesis | 2-Iodoaniline, Alkyne | Pd-catalyzed cascade | Indoles | Construction of the indole core. | dntb.gov.ua |
| [3+2] Cycloaddition | Vinylcyclopropane, Carboxylic Acid | π-Allyl-Ir intermediate | Tetrahydrofurans | Asymmetric synthesis of heterocycles. | acs.org |
| [3+3] Annulation | 2,3-Dioxopyrrolidine, 3-Alkylidene Oxindole | Michael adduct | Fused Dihydropyrrolidones | Construction of fused bicyclic systems. | nih.gov |
This table summarizes selected annulation methodologies that could be adapted for use with this compound to generate diverse carbocyclic and heterocyclic structures.
Mechanistic Investigations and Reaction Pathway Elucidation
Catalytic Cycle Analysis in Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions, particularly those employing palladium, are fundamental to the functionalization of 2,3-Difluoro-6-iodobenzaldehyde. These reactions typically proceed through a well-defined catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a low-valent transition metal center, most commonly a palladium(0) complex. nobelprize.org In this step, the C–I bond of this compound cleaves and adds across the metal center, which is formally oxidized from Pd(0) to Pd(II). This results in the formation of a square planar arylpalladium(II) halide intermediate. youtube.com The process begins with the dissociation of ligands from a precursor like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, to generate a more reactive, coordinatively unsaturated 14-electron species, such as Pd(PPh₃)₂. youtube.com This species then readily inserts into the C-I bond. The high reactivity of the carbon-iodine bond compared to the much stronger C-F and C-H bonds ensures that oxidative addition occurs exclusively at the iodo-substituted position.
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diarylpalladium(II) intermediate couple to form a new carbon-carbon bond, yielding the final cross-coupled product. nih.govyoutube.com This process reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. nobelprize.org For reductive elimination to occur, the two organic fragments must be positioned cis to each other on the palladium complex. youtube.com The rate of this step is influenced by the electronic nature of the aryl groups. While the C-I bond is kinetically favorable for oxidative addition, aryl iodides are the least thermodynamically favored for reductive elimination compared to aryl chlorides and bromides. nih.gov Furthermore, the presence of electron-withdrawing groups, such as the two fluorine atoms on the benzaldehyde (B42025) ring, can slow the rate of reductive elimination. nih.gov
Role of Ligands and Bases in Catalytic Efficiency and Selectivity
The choice of ligands and bases is critical in controlling the efficiency and selectivity of cross-coupling reactions involving this compound.
Ligands: Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are bound to the metal center and play several crucial roles. pitt.eduresearchgate.net They stabilize the metal complex, modulate its electronic properties, and influence the steric environment around it. Electron-donating and sterically bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based phosphines, are known to promote the rates of both oxidative addition and reductive elimination, which are often the slower steps in the catalytic cycle. nih.govnih.gov In contrast, the choice of ligand can also influence the stereochemical outcome of a reaction, for instance, by preventing or promoting the isomerization of certain substrates. organic-chemistry.orgbeilstein-journals.org
Bases: The base is essential primarily for the transmetalation step in Suzuki-Miyaura couplings, where it facilitates the formation of the reactive boronate species. researchgate.netnih.gov The strength and nature of the base can significantly impact reaction rates and yields. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.netresearchgate.net The choice of base can affect the equilibrium between the palladium halide and palladium hydroxo complexes, thereby influencing the dominant transmetalation pathway. nih.gov In some cases, the basicity of alkali carbonates shows an inverse relationship with reaction time, with moderately strong bases like Na₂CO₃ proving optimal. researchgate.net
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield (Data is illustrative, based on general findings for aryl halides)
| Entry | Base | Relative Yield | Reference |
| 1 | Na₂CO₃ | Excellent (e.g., 98%) | researchgate.net |
| 2 | K₂CO₃ | Good to Excellent | researchgate.net |
| 3 | K₃PO₄ | Good to Excellent | researchgate.net |
| 4 | NaOH | Often Less Effective | researchgate.net |
| 5 | Triethylamine (TEA) | Generally Inferior (for Suzuki) | researchgate.net |
Regiochemical Control and Stereochemical Outcomes in Transformations
For this compound, regiochemical control in cross-coupling reactions is highly specific. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine and carbon-hydrogen bonds on the aromatic ring. Consequently, palladium-catalyzed oxidative addition occurs exclusively at the C-I bond, leading to functionalization at this position with excellent regioselectivity.
While the starting material itself is achiral, stereochemical outcomes become important if the coupling partner contains a stereocenter or if a new one is formed during the reaction. In Suzuki-Miyaura couplings, the geometry of a vinylboronic acid is typically retained in the product. However, under certain catalytic conditions, isomerization can occur. organic-chemistry.org The choice of palladium catalyst and its associated ligands can be pivotal in controlling such stereoselectivity. For example, in the coupling of β-enamido triflates, the use of Pd(PPh₃)₄ led to retention of the double bond configuration, whereas a catalyst with a bulkier ligand like Pd(dppf)Cl₂ resulted in inversion. beilstein-journals.org This highlights that if this compound were coupled with a substrate possessing a sensitive stereocenter, the ligand would be a key tool for directing the stereochemical outcome of the product.
Kinetic and Thermodynamic Considerations for Reaction Progression
The progression of a catalytic reaction is governed by both kinetic and thermodynamic factors, and each step of the cycle has its own energy profile.
No Mechanistic Investigations Found for this compound
Despite a thorough search of scientific literature, no specific mechanistic investigations, including computational and spectroscopic analyses of reaction intermediates, have been published for the chemical compound this compound.
While the techniques for elucidating reaction pathways and identifying transient species are well-established in organic chemistry, it appears that this particular substituted benzaldehyde has not been the subject of such detailed studies. Methodologies like electrospray ionization-mass spectrometry (ESI-MS), tandem mass spectrometry (MSn), and various forms of ion spectroscopy are routinely employed to gain insight into reaction mechanisms. These powerful tools allow for the detection and structural characterization of short-lived intermediates, which are crucial for understanding how a reaction proceeds.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a complementary approach to experimental studies. These theoretical models can predict the geometries and energies of reactants, transition states, and intermediates, thereby providing a theoretical framework for the reaction pathway.
However, the application of these experimental and computational probes to unravel the reaction mechanisms involving this compound is not documented in available scientific databases. Research in this area for other, similar molecules is prevalent, but specific findings for the target compound are absent. Therefore, the creation of a detailed article with research findings and data tables on this topic is not possible at this time.
Applications As a Versatile Building Block in Organic Synthesis
Synthesis of Fluorinated Aromatic Scaffolds and Advanced Intermediates
The presence of both an aldehyde and an iodine atom on the difluorinated ring makes 2,3-Difluoro-6-iodobenzaldehyde an exceptional starting material for creating larger, more complex fluorinated aromatic scaffolds. The iodine atom serves as a handle for powerful carbon-carbon bond-forming reactions, while the aldehyde group offers a gateway for condensation and oxidation/reduction chemistry.
Detailed research has demonstrated the utility of aryl halides in transition metal-catalyzed cross-coupling reactions. The iodine substituent on this compound is particularly well-suited for reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids) and the Sonogashira coupling (reacting with terminal alkynes). organic-chemistry.orgorganic-chemistry.org These reactions allow for the direct attachment of new aryl, vinyl, or alkynyl groups at the 6-position, extending the aromatic system.
For example, a Suzuki coupling can be used to introduce a new phenyl or other aromatic group, leading to the formation of a difluoro-iodobiphenyl derivative. This process is fundamental for creating the core structures of many advanced materials and pharmaceutical intermediates. The general mechanism for Suzuki coupling involves the oxidative addition of the palladium catalyst to the aryl iodide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. organic-chemistry.org
Similarly, the Sonogashira coupling can introduce an alkyne moiety, which is a versatile functional group that can undergo further transformations, such as cyclization reactions to form heterocyclic systems or click chemistry reactions. organic-chemistry.org The aldehyde group can be retained throughout these coupling reactions or can be protected and deprotected as needed, adding another layer of synthetic flexibility.
A notable application of a similar compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, is its use in the synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, a complex aromatic macrocycle. researchgate.net This highlights the role of such iodinated benzaldehydes in constructing large, highly fluorinated supramolecular assemblies. The aldehyde participates in the condensation reaction to form the porphyrin ring, while the halogenated phenyl groups provide stability and specific electronic properties to the final molecule. researchgate.net
Table 1: Key Cross-Coupling Reactions for Scaffold Elaboration
| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C-C (Aryl-Aryl) | Pd(0) complex, Base (e.g., K₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Pd(0) complex, Cu(I) co-catalyst, Amine base |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(0) complex, Base |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd(0) complex, Base |
These reactions transform this compound from a simple aromatic aldehyde into an advanced intermediate, which is a precursor molecule that is already significantly functionalized and primed for incorporation into a larger target structure.
Precursor for Complex Heterocyclic Compounds and Natural Products
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and natural product synthesis. This compound provides an excellent starting point for the construction of various fluorinated heterocyclic systems due to its array of reactive sites.
The aldehyde functionality is a classic precursor for building heterocyclic rings. For instance, in the Doebner synthesis, aldehydes react with anilines and pyruvic acid to form quinolines, a common scaffold in pharmaceuticals. nih.gov By using this compound in such a reaction, a highly substituted quinoline (B57606) bearing the difluoro-iodophenyl group at the 2-position could be synthesized. The reaction conditions, such as the nature of the substituents on the aldehyde, can influence the reaction pathway and yield. nih.gov
Furthermore, the molecule can be used to synthesize benzofurans, another important heterocyclic motif. A well-established method involves the Sonogashira coupling of an ortho-iodo-phenol derivative with a terminal alkyne, followed by cyclization. organic-chemistry.org While this compound is an iodobenzaldehyde, a synthetic sequence could envision the transformation of the aldehyde into a hydroxyl group (via Baeyer-Villiger oxidation and hydrolysis) to generate the required ortho-iodo-phenol precursor. A more direct route could involve a domino reaction where an intermolecular Sonogashira coupling is followed by an intramolecular cyclization. organic-chemistry.org The synthesis of the natural product puerariafuran, for example, has been achieved from a chalcone, which is directly synthesized from an aldehyde. nih.gov This demonstrates a clear pathway from an aldehyde to a complex benzofuran-based natural product. nih.gov
The combination of the aldehyde and the ortho-iodine atom allows for tandem reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde can introduce an α,β-unsaturated system. The resulting intermediate, now containing an ortho-iodo stilbene-like structure, is a prime candidate for intramolecular Heck cyclization to form fused ring systems.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Key Synthetic Strategy | Required Transformation of Aldehyde |
|---|---|---|
| Quinoline | Doebner or Friedländer Synthesis | Direct condensation |
| Benzofuran | Sonogashira coupling followed by cyclization | Conversion to phenol (B47542) or participation in multi-step cyclization |
| Indole (B1671886) | Fischer, Bischler, or Larock Indole Synthesis | Conversion to hydrazone or use in coupling/annulation |
| Isoquinoline | Pictet-Spengler or Bischler-Napieralski reaction | Reaction with a β-arylethylamine |
The strategic placement of fluorine atoms also imparts unique properties to the resulting heterocycles, often enhancing metabolic stability and binding affinity in biological systems.
Role in the Construction of Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of two or more fused aromatic rings. nih.gov They are significant in materials science for their electronic and optical properties. Synthetic strategies towards PAHs often involve the annulation, or ring-forming, of smaller aromatic fragments. rsc.org this compound can serve as a valuable C6-aromatic synthon in the construction of these larger systems.
A modern approach to PAH synthesis is the iron(III)-catalyzed carbonyl-olefin metathesis reaction. nih.gov This strategy allows for the coupling of aryl aldehydes with olefins to generate functionalized PAHs like phenanthrenes under mild conditions. nih.gov In this context, the aldehyde group of this compound could react with a suitable olefin, such as a vinyl-substituted aromatic ring, to initiate a cyclization cascade that builds the polycyclic core.
Alternatively, classic methods like the Friedel-Crafts reaction can be employed. researchgate.net The aldehyde group can be reduced to a benzylic alcohol, which can then act as an electrophile in an acid-catalyzed intramolecular or intermolecular cyclization onto another aromatic ring, a key step in building fused systems.
The iodine atom offers another powerful route for PAH synthesis through palladium-catalyzed annulation. rsc.org For example, a [3+3] annulation could be envisioned where the di-functional starting material (containing the iodo-group and another reactive site) couples with another three-carbon fragment. More straightforwardly, sequential Suzuki or Stille couplings can be used to first build a complex, non-cyclic poly-aromatic precursor, which is then induced to cyclize via an intramolecular reaction (e.g., Scholl reaction) to form the final, rigid PAH structure. The contorted PAH structures known as circulenes have been synthesized using strategies that involve coupling iodinated precursors. youtube.com
The combination of these reactive handles on a single, fluorinated ring makes this compound a promising, though not yet widely reported, building block for accessing novel, functionalized, and potentially electron-deficient PAHs for advanced material applications.
Integration into Multi-Step Synthesis of Functionalized Molecules
Modern organic synthesis often involves long, linear, or convergent sequences to assemble complex target molecules. azom.comtrine.edu A building block's value is often measured by its ability to be seamlessly integrated into such multi-step pathways. This compound, with its orthogonal reactive sites, is ideally suited for this role. "Orthogonal" reactivity means that one functional group can be reacted selectively while the others remain untouched, allowing for precise, step-by-step construction of the target molecule.
For example, the iodine atom can be used first in a Suzuki coupling to attach a large, functionalized fragment. The aldehyde group, being generally unreactive under these conditions, is carried through unchanged. In a subsequent step, the aldehyde can be transformed—perhaps into an amine via reductive amination, a carboxylic acid via oxidation, or an alcohol via reduction. Each of these new functional groups can then be used for further synthetic elaborations.
The synthesis of the natural product (–)-oxomaritidine showcases a powerful example of a multi-step flow process where an aldehyde is a key coupling partner in the middle of the sequence. syrris.jp A complex fragment containing an azide (B81097) was prepared and reacted with a phosphine (B1218219) to form an aza-Wittig intermediate, which then reacted with an aldehyde to form an imine. This imine underwent further cyclization to build the core of the natural product. syrris.jp This illustrates how an aldehyde can serve as a crucial linchpin, connecting two complex pieces of a molecule in a convergent synthesis.
Similarly, the two-step synthesis of xanthenone fluorophores involves the condensation of an aryl aldehyde with a resorcinol (B1680541) derivative, followed by an oxidative cyclization. nih.gov This demonstrates a planned sequence where the aldehyde first acts as an electrophile and the resulting intermediate is then transformed in a separate, planned step.
The presence of the fluorine atoms on this compound can also influence the reactivity of the other groups and can be used to fine-tune the electronic properties of the final molecule, a critical aspect in the design of pharmaceuticals and functional materials.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde |
| 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin |
| Puerariafuran |
| (–)-Oxomaritidine |
| Xanthenone |
| Quinolines |
| Benzofurans |
| Indoles |
| Isoquinolines |
| Phenanthrenes |
Advanced Spectroscopic and Computational Characterization of Reactivity
Electronic Structure and Reactivity Predictions through DFT and Molecular Orbital Theory
Density Functional Theory (DFT) and Molecular Orbital (MO) theory are powerful computational tools for elucidating the electronic characteristics of molecules like 2,3-Difluoro-6-iodobenzaldehyde. While specific DFT studies on this exact molecule are not prevalent in the literature, the principles can be applied based on studies of similarly substituted benzaldehydes.
The electronic nature of the aromatic ring is significantly influenced by the three distinct substituents: two electron-withdrawing fluorine atoms, a larger and less electronegative iodine atom, and an electron-withdrawing aldehyde group. The fluorine atoms, due to their high electronegativity, inductively withdraw electron density from the ring, lowering the energy of the molecular orbitals. The iodine atom also exhibits an inductive electron-withdrawing effect, albeit weaker than fluorine, but can also participate in halogen bonding interactions. The aldehyde group is a classic meta-directing deactivator, withdrawing electron density through both induction and resonance.
The interplay of these substituents creates a complex electronic environment. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the aldehyde group and the carbon atoms attached to the fluorine atoms, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and its UV-Vis absorption properties.
DFT calculations can be employed to generate an electrostatic potential map, visually representing the electron density distribution. In this compound, the oxygen atom of the aldehyde group and the fluorine atoms would exhibit regions of high negative potential, while the aldehydic proton and the aromatic protons would show positive potential. This information is invaluable for predicting intermolecular interactions and the regioselectivity of reactions.
Conformational Analysis and Isomerism in Fluoro-Iodobenzaldehydes
The conformational landscape of this compound is primarily determined by the rotation of the aldehyde group relative to the aromatic ring. Theoretical studies on halobenzaldehydes have shown that the planarity of the molecule is a critical factor in its stability. researchgate.net For this compound, two principal planar conformers are possible: one where the aldehyde group is oriented towards the iodine atom (syn) and another where it is directed away (anti).
The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. libretexts.org The large size of the iodine atom would be expected to create significant steric hindrance with the aldehyde group in the syn conformation. However, attractive non-covalent interactions, such as weak hydrogen bonds or other electrostatic interactions between the aldehydic proton and the iodine atom, could partially offset this repulsion.
Computational modeling, particularly using DFT methods, can accurately predict the rotational barrier of the formyl group and the energy difference between the conformers. researchgate.net The introduction of fluorine atoms ortho and meta to the aldehyde group further complicates the conformational analysis by altering the electronic distribution and potentially engaging in dipole-dipole interactions with the carbonyl group. rsc.org Understanding the predominant conformation is essential as it can influence the molecule's reactivity, spectroscopic properties, and its ability to interact with other molecules or biological targets.
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value | Significance |
| Most Stable Conformer | Anti (Aldehyde away from Iodine) | Minimizes steric hindrance between the bulky iodine atom and the aldehyde group. |
| Rotational Barrier (C-CHO) | Moderate | The barrier to rotation around the C-CHO bond is influenced by both steric and electronic factors. |
| Dipole Moment | Significant | The presence of highly electronegative F and O atoms, and the less electronegative I atom, results in a notable molecular dipole moment, affecting solubility and intermolecular interactions. |
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are indispensable for quantitatively predicting the feasibility and outcomes of chemical reactions involving this compound. rsc.orgnih.gov These calculations can map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For instance, in nucleophilic substitution reactions at the aromatic ring, quantum chemical calculations can determine the activation energies for the displacement of each of the three halogen substituents. Such calculations would likely show that the iodine atom is the most facile leaving group due to the weaker C-I bond compared to the C-F bonds.
Similarly, for reactions involving the aldehyde group, such as nucleophilic addition, the energy profile can be computed to understand the reaction mechanism and predict the stereoselectivity if a chiral nucleophile is used. rsc.org The calculations can also model the effect of different solvents on the reaction energetics, providing a more complete picture of the reaction under various conditions.
By calculating the Gibbs free energy change (ΔG) for a reaction, one can predict its spontaneity. A negative ΔG indicates a thermodynamically favorable process. The activation energy (Ea), determined from the energy of the transition state relative to the reactants, provides insight into the reaction kinetics; a lower Ea corresponds to a faster reaction rate. These computational predictions are crucial for optimizing reaction conditions and for designing new synthetic routes. nih.gov
Advanced Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Reaction Analysis
Spectroscopic techniques are vital for the structural elucidation and analysis of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound would be expected to show a signal for the aldehydic proton in the downfield region (around 10 ppm). The aromatic region would display signals for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and iodine atoms. The coupling constants (J-values) between the protons and the fluorine atoms would provide valuable information about their relative positions.
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group between 185 and 195 ppm. rsc.orgacadiau.ca The aromatic carbons would exhibit a complex pattern of signals, with the carbons attached to the fluorine atoms showing large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons would be indicative of the electron-withdrawing nature of the substituents. rsc.org
¹⁹F NMR: Fluorine NMR spectroscopy would be particularly informative, showing distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine nuclei would confirm their relative positions on the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1700-1730 cm⁻¹. The C-F stretching vibrations would appear as strong bands in the region of 1100-1300 cm⁻¹. The C-I stretching vibration would be found at lower wavenumbers, typically below 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. nist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be observed at m/z 281.9. The fragmentation pattern would likely involve the loss of the iodine atom, the formyl group (CHO), and potentially carbon monoxide (CO), leading to characteristic fragment ions that can be used to confirm the structure. nist.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | ~10 ppm (s, 1H, CHO), 7.0-8.0 ppm (m, 2H, Ar-H) |
| ¹³C NMR | ~190 ppm (C=O), 110-160 ppm (Ar-C with C-F couplings) |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1250 (C-F stretch), <600 (C-I stretch) |
| Mass Spec (m/z) | 281.9 (M+), fragments corresponding to loss of I, CHO, CO |
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis of 2,3-Difluoro-6-iodobenzaldehyde Derivatives
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like this compound and its derivatives. dovepress.comrsc.orggreenchemistry.school The focus is on minimizing waste, reducing the use of hazardous reagents, and improving atom economy. rsc.org Traditional methods for producing halogenated benzaldehydes often involve harsh conditions and generate significant waste. google.comnih.gov Consequently, research is shifting towards more environmentally benign approaches.
Key areas of development in the sustainable synthesis of fluorinated aromatics include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating agents to catalytic methods can significantly reduce waste and improve safety. While methods like the Balz-Schiemann and Halex reactions have been traditionally used for aromatic fluorination, they often require harsh conditions and have limitations. dovepress.comgoogle.com
Benign Solvents: The use of water or other environmentally friendly solvents is being explored to replace traditional volatile organic compounds. rsc.org
Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or sonochemistry can lead to faster reactions and reduced energy consumption. rsc.org
Renewable Feedstocks: While the direct synthesis of this specific compound from renewable feedstocks is a long-term goal, the broader trend in green chemistry is to move away from petroleum-derived starting materials. nih.gov
A comparative look at traditional versus emerging green synthesis strategies is presented below:
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic alternatives |
| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids |
| Energy | Conventional heating | Microwaves, ultrasound, photocatalysis |
| Atom Economy | Often low | High, minimizing byproducts |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount for achieving higher selectivity and efficiency in the synthesis and derivatization of this compound. The presence of multiple reactive sites (aldehyde, iodine, and fluorine atoms) necessitates precise control over reaction conditions.
Current research in this area includes:
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions. nih.govnih.govrwth-aachen.dersc.org It has shown great promise for the stereoselective synthesis of complex molecules and could be applied to the functionalization of this compound derivatives. nih.govnih.govrsc.org
Palladium Catalysis: Palladium catalysts are highly versatile and can be tailored for specific cross-coupling reactions. nih.gov The development of new ligands, such as Neolephos, has enabled highly selective transformations that could be adapted for reactions involving the iodo-substituent of the target molecule. nih.gov
Multi-catalytic Systems: The combination of different catalytic modes, such as organocatalysis, photoredox catalysis, and metal catalysis, can enable novel transformations that are not possible with a single catalyst. rwth-aachen.de This synergistic approach could unlock new pathways for the elaboration of the this compound scaffold.
Heterogeneous Catalysis: The use of solid-supported catalysts, such as ZnO nanocrystals, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. rsc.org
Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies
Researchers are increasingly exploring unconventional reactivity patterns to expand the synthetic utility of fluorinated aromatic compounds. One such area is dearomatization, which transforms a flat aromatic ring into a three-dimensional structure, a valuable strategy for accessing novel chemical space in drug discovery. nih.govnih.gov
Dearomatizing Fluoroaroylation: Recent studies have shown that aroyl fluorides can act as bifunctional reagents in the dearomatization of benzofurans, incorporating both an aroyl group and a fluorine atom into the product. nih.gov This type of reactivity could potentially be extended to derivatives of this compound.
Carbodefluorination: This strategy involves the cleavage of a carbon-fluorine bond and the simultaneous formation of a new carbon-carbon bond. nih.gov While challenging due to the strength of the C-F bond, this approach offers a powerful tool for the selective functionalization of polyfluorinated aromatics.
Radical Reactions: The generation of radical intermediates can lead to unique reactivity patterns. nih.gov For instance, the radical/radical cross-coupling of a benzofuran radical cation with a neutral ketyl radical has been demonstrated in dearomatization reactions. nih.gov
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet the potential industrial demand for this compound and its derivatives, scalable and efficient production methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability. durham.ac.ukbeilstein-journals.orgnih.govflinders.edu.aubeilstein-journals.org
Enhanced Safety: Flow reactors allow for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. durham.ac.uk This is particularly relevant for fluorination reactions, which can be highly exothermic.
Precise Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities. flinders.edu.au
Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch reactor, as it can be achieved by simply running the reactor for a longer period or by using a larger reactor. nih.gov
The integration of these advanced technologies will be crucial for the cost-effective and sustainable production of this compound and for facilitating its broader application in various fields.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 2,3-Difluoro-6-iodobenzaldehyde?
Methodological Answer:
The synthesis of this compound typically involves halogenation and formylation steps. A plausible route starts with a fluorinated iodobenzene precursor, followed by directed ortho-metalation (DoM) to introduce the aldehyde group. For example:
Iodination : Use ICl or NIS (N-iodosuccinimide) in a polar solvent (e.g., DMF) at 0–25°C to introduce iodine at the para position relative to existing substituents.
Formylation : Employ a Vilsmeier-Haack reaction (POCl₃/DMF) under anhydrous conditions at 80–100°C for 6–12 hours .
Purification :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to isolate the aldehyde.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline yield.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc) and confirm purity by melting point (expected range: 85–90°C) and ¹⁹F NMR .
Basic: How is this compound characterized, and what spectroscopic markers are critical?
Methodological Answer:
Primary Techniques :
- ¹H NMR : Expect a singlet for the aldehyde proton at δ 10.1–10.3 ppm. Coupling between fluorine and adjacent protons may split signals (e.g., J₃-F ≈ 8–12 Hz) .
- ¹⁹F NMR : Two distinct peaks for the 2-F and 3-F substituents (δ −110 to −120 ppm), with coupling constants (J₂₋₃ ~20 Hz) indicating spatial proximity .
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include C-I bond length (~2.09 Å) and F-C-C angles (~120°) .
Validation : Cross-check with high-resolution mass spectrometry (HRMS) for [M+H]+ (calculated m/z: 297.92).
Advanced: How do the electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The iodo group acts as a directing group for Suzuki-Miyaura couplings, while fluorine exerts strong electron-withdrawing effects, modulating the aldehyde’s electrophilicity.
Experimental Design :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using Pd(PPh₃)₄ as a catalyst. Monitor via GC-MS to assess aryl-iodine bond activation .
- DFT Calculations : Use Gaussian09 to model charge distribution. The C-I bond is polarized (Mulliken charge: I ≈ −0.3, C ≈ +0.2), facilitating oxidative addition .
Contradictions : Fluorine’s ortho-directing effect may compete with iodine’s role. Address this by pre-complexing the aldehyde with Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .
Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Methodological Answer:
Stepwise Analysis :
Literature Review : Systematically categorize studies by solvent, catalyst, and temperature. For example, DMF may accelerate side reactions (e.g., aldol condensation) vs. THF .
Control Experiments : Replicate conflicting protocols with standardized reagents. Use in situ IR to detect intermediates (e.g., enolates at ~1650 cm⁻¹).
Statistical Validation : Apply IRT (Item Response Theory) to assess whether outliers arise from methodological bias (e.g., inconsistent purity thresholds) .
Case Study : Conflicting yields in Sonogashira couplings may stem from trace water—address by rigorous drying of Pd catalysts .
Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
Challenges :
- Low Solubility : Poor solubility in apolar solvents due to dipole interactions.
- Disorder : Fluorine and iodine atoms may cause positional disorder in the lattice.
Solutions : - Co-crystallization : Add 1 equivalent of 4-dimethylaminopyridine (DMAP) to enhance crystal packing via H-bonding .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. Refine with SHELXL, applying restraints for C-F and C-I bond lengths .
Validation : Check R-factor convergence (< 0.05) and validate via Hirshfeld surface analysis for intermolecular contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
